molecular formula C28H17F4IrN3O2-2 B1469590 Firpic CAS No. 376367-93-0

Firpic

Cat. No. B1469590
M. Wt: 695.7 g/mol
InChI Key: ZNXYMQNTSZXWLG-UHFFFAOYSA-N
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Description

FIrpic, also known as Bis [2- (4,6-difluorophenyl)pyridinato-C2,N] (picolinato)iridium, is a highly efficient phosphorescent dopant material for OLED devices . It is one of the most investigated bis-cyclometallated iridium complexes, particularly in the context of organic light-emitting diodes (OLEDs) due to its attractive sky-blue emission, high emission efficiency, and suitable energy levels .


Synthesis Analysis

The synthesis of FIrpic involves heating IrCl3∙nH2O with 2-(2’,4’-difluorophenylpyridine) (F2ppy) overnight at 120 °C in a 3:1 mixture of 2-ethoxyethanol and water under an Ar atmosphere . The resulting iridium chloro-bridged dimer [(F2ppy)2IrCl]2 is then refluxed with 4,7-diphenyl-1,10-phenanthroline at 40 °C under an Argon atmosphere in a 1:1 mixture of dichloromethane and methanol .


Molecular Structure Analysis

FIrpic is a bis-cyclometallated iridium complex. Its chemical formula is C28H16F4IrN3O2 and it has a molecular weight of 694.66 g/mol . The geometrical structures and photophysical properties of FIrpic have been fully investigated by density functional theory and time-dependent density functional theory .


Chemical Reactions Analysis

FIrpic degrades through the loss of the picolinate ancillary ligand. The resulting iridium fragment can be efficiently trapped “in-situ” as a BPhen derivative . This degradation process is well mirrored when a suitably engineered, FIrpic-based, OLED is operated and aged .


Physical And Chemical Properties Analysis

FIrpic has an absorption λ max of 256 nm and fluorescence λ em of 468 nm, 535 nm in DCM. Its HOMO and LUMO energy levels are 5.8 eV and 3.1 eV, respectively . It appears as a yellow powder and has a melting point of 330-335 °C .

Scientific Research Applications

Electroluminescence in OLEDs FIrpic, known for its sky-blue emission and high emission efficiency, is extensively studied in the context of organic light-emitting diodes (OLEDs). It's an archetype blue phosphorescent emitter used in various electroluminescent devices, with a focus on the synthesis, structural characterizations, and key properties of this emitter, including theoretical studies and selected monochromatic electroluminescent devices using FIrpic as the emitting dopant (Baranoff & Curchod, 2015).

High-Efficiency Blue Electrophosphorescent Polymers FIrpic has been used in creating novel blue electrophosphorescent polymers with a fluorinated poly(arylene ether phosphine oxide) backbone. These polymers, containing FIrpic as the blue emitter, achieve high luminous efficiency, comparable to physical blend systems, suggesting its potential in developing high-performance all-phosphorescent white polymer based systems (Shao et al., 2012).

Exothermic Host-Guest Energy Transfer Efficient blue electrophosphorescence has been achieved using exothermic energy transfer from a host material to FIrpic. This approach leads to a significant increase in performance over previous endothermic blue electrophosphorescent devices, with high external electroluminescent quantum efficiency and luminous power efficiency (Holmes et al., 2003).

Photo- and Electroluminescence Properties in Organic Crystals Research has investigated the optical and structural properties of FIrpic in organic crystals. These crystals exhibit photophysical properties beneficial for solid-state lighting applications, demonstrating potential in overcoming luminescence self-quenching issues in optoelectronic devices (Maggiore et al., 2016).

Stability and Degradation in OLEDs Studies have also focused on the stability and degradation processes of FIrpic in OLEDs. FIrpic shows higher stability compared to similar materials, and research delves into the chemical reactions and degradation mechanisms involved, highlighting its suitability in OLED structures (Seifert et al., 2013).

Ultra High Efficiency Blue OLEDs Research has developed ultra high efficiency blue OLEDs using FIrpic, achieving extremely high power efficiencies without light outcoupling enhancement. This represents a notable advancement in OLED technology (Sasabe et al., 2008).

Safety And Hazards

FIrpic may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and to rinse thoroughly with plenty of water for at least 15 minutes, respectively .

Future Directions

While FIrpic is a widely used phosphorescent emitter in OLEDs, it suffers from intrinsic instability issues hampering its long-term stability . Therefore, future research may focus on improving the stability of FIrpic-based OLEDs and understanding the degradation mechanisms in more detail .

properties

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXYMQNTSZXWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17F4IrN3O2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Firpic

CAS RN

376367-93-0
Record name Bis[3,5-difluoro-2-(2-pyridyl)phenyl] (2-carboxypyridyl) iridium (III)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,730
Citations
V Sivasubramaniam, F Brodkorb, S Hanning… - Journal of Fluorine …, 2009 - Elsevier
… isomers of FIrpic and FIrpic decorated only with the two dfp ligands were detected in non-sublimated material FIrpic. Additionally in non-sublimed material a derivative of FIrpic molecule …
Number of citations: 233 www.sciencedirect.com
AF Rausch, ME Thompson, H Yersin - Inorganic chemistry, 2009 - ACS Publications
… -N,C 2′ ]-picolinate), commonly referred to as FIrpic and representing a well-known emitter material for … The matrix effects are expected to be also of importance for FIrpic and other Ir(III) …
Number of citations: 177 pubs.acs.org
V Sivasubramaniam, F Brodkorb, S Hanning… - Open …, 2009 - degruyter.com
… of OLED materials containing, eg, FIrpic after the deposition process. On-line … FIrpic during the evaporation process. After vacuum deposition the formation of a new isomer of FIrpic …
Number of citations: 49 www.degruyter.com
E Baranoff, BFE Curchod - Dalton Transactions, 2015 - pubs.rsc.org
… FIrpic is the most investigated bis-cyclometallated iridium complex in particular in the … devices using FIrpic as the emitting dopant. Finally we highlight important shortcomings of FIrpic as …
Number of citations: 189 pubs.rsc.org
H Liu, G Cheng, D Hu, F Shen, Y Lv… - Advanced Functional …, 2012 - Wiley Online Library
… DCSPO is the best host in FIrpic-doped devices for this … −1 are achieved in the DCSPO/FIrpic doped device. Even at 10 000 … would be the best choice for FIrpic for this series of materials. …
Number of citations: 130 onlinelibrary.wiley.com
S Salam, AHH Al-Masoodi, AS Al-Hiti… - Optical fiber …, 2019 - Elsevier
… These peaks could belong to the absorption band of FIrpic and PVA doped with FIrpic … band of FIrpic in CH 2 Cl 2 solution at 256 nm [29]. The red shirt of the FIrpic absorption band is …
Number of citations: 53 www.sciencedirect.com
J Frey, BFE Curchod, R Scopelliti, I Tavernelli… - Dalton …, 2014 - pubs.rsc.org
While phosphorescent cyclometalated iridium(III) complexes have been widely studied, only correlations between oxidation potential EOX and Hammett constant σ, and between the …
Number of citations: 107 pubs.rsc.org
M Penconi, M Cazzaniga, W Panzeri, A Mele… - Chemistry of …, 2019 - ACS Publications
… FIrpic degradation process through studies encompassing the intrinsic chemical ability of the FIrpic ligands, the optical properties of FIrpic … , and those of FIrpic; (2) FIrpic reactivity toward …
Number of citations: 27 pubs.acs.org
J Liu, M Jiang, X Zhou, C Zhan, J Bai, M Xiong, F Li… - Synthetic Metals, 2017 - Elsevier
… (3) To tune emissive spectrum of FIrpic towards blue shift, we modified FIrpic’s structure via introducing fluorine atom on the 2- and 5-positions of picolinic acid, FIrpic changes into …
Number of citations: 14 www.sciencedirect.com
T Tsuboi, H Murayama, SJ Yeh, MF Wu, CT Chen - Optical Materials, 2008 - Elsevier
… also FIrpic and FIrN4 at various temperatures between 10 and 300 K, and then we check whether mCP and SimCP work really as efficient hosts for FIrpic and FIrN4 blue emitters or not. …
Number of citations: 42 www.sciencedirect.com

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